molecular formula C6H6AlF3O6 B3371196 Aluminum fluoroacetate CAS No. 63905-85-1

Aluminum fluoroacetate

Cat. No.: B3371196
CAS No.: 63905-85-1
M. Wt: 258.08 g/mol
InChI Key: USQJXTPMMUXTSG-UHFFFAOYSA-K
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Description

Aluminum fluoroacetate is a chemical compound that contains aluminum, fluorine, and acetate groups. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is of interest due to its reactivity and the presence of the fluorine atom, which imparts distinct characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum fluoroacetate typically involves the reaction of aluminum compounds with fluoroacetic acid or its derivatives. One common method is the reaction of aluminum chloride with fluoroacetic acid in an organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{AlCl}_3 + 3 \text{FCH}_2\text{COOH} \rightarrow \text{Al(FCH}_2\text{COO)}_3 + 3 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Aluminum fluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other fluorinated products.

    Reduction: Reduction reactions may yield aluminum metal and fluoroacetate derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxide and fluoroacetic acid, while substitution reactions can yield a variety of fluorinated organic compounds.

Scientific Research Applications

Aluminum fluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: this compound is used in the production of fluorinated materials and coatings.

Mechanism of Action

The mechanism of action of aluminum fluoroacetate involves its interaction with biological molecules and enzymes. The compound can inhibit key metabolic enzymes, leading to disruptions in cellular processes. The fluorine atom plays a crucial role in these interactions, often forming strong bonds with enzyme active sites and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Sodium fluoroacetate: Known for its use as a pesticide, it shares similar toxicological properties with aluminum fluoroacetate.

    Potassium fluoroacetate: Another fluorinated compound with similar reactivity and applications.

    Calcium fluoroacetate: Used in various industrial processes, it exhibits comparable chemical behavior.

Uniqueness

This compound is unique due to the presence of the aluminum atom, which imparts distinct chemical and physical properties

Properties

IUPAC Name

aluminum;2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H3FO2.Al/c3*3-1-2(4)5;/h3*1H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQJXTPMMUXTSG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.C(C(=O)[O-])F.C(C(=O)[O-])F.[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AlF3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-49-0 (Parent)
Record name Acetic acid, fluoro-, aluminum salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40213551
Record name Acetic acid, fluoro-, aluminum salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-85-1
Record name Acetic acid, fluoro-, aluminum salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, aluminum salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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